![molecular formula C23H20N8O4 B11099601 4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B11099601.png)
4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol
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Overview
Description
4-HYDROXY-3-NITROBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, anilino, and triazinyl groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
The synthesis of 4-HYDROXY-3-NITROBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. One common synthetic route starts with the preparation of 4-hydroxy-3-nitrobenzaldehyde, which is then reacted with an appropriate hydrazine derivative to form the hydrazone linkage. The reaction conditions often involve the use of methanol as a solvent and may require heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-HYDROXY-3-NITROBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the nitro group can participate in redox reactions, while the hydrazone linkage can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 4-Hydroxy-3-nitrocinnamic acid
- N′-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide
- 2-Hydroxy-3-nitrobenzaldehyde
- 3-Hydroxy-4-nitrobenzaldehyde
Compared to these compounds, 4-HYDROXY-3-NITROBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its triazinyl group, which imparts additional reactivity and potential for forming complex structures .
Properties
Molecular Formula |
C23H20N8O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol |
InChI |
InChI=1S/C23H20N8O4/c1-35-18-10-8-17(9-11-18)26-22-27-21(25-16-5-3-2-4-6-16)28-23(29-22)30-24-14-15-7-12-20(32)19(13-15)31(33)34/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
FZOXQBGUPBUWCX-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
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